1-(1-chlorocyclohexyl)ethan-1-one
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Overview
Description
1-(1-chlorocyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H13ClO. It is a chlorinated derivative of cyclohexyl ethanone, characterized by the presence of a chlorine atom attached to the cyclohexyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-chlorocyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the chlorination of cyclohexyl ethanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom on the cyclohexyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1-chlorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or alkanes.
Substitution: Formation of cyclohexyl derivatives with different functional groups.
Scientific Research Applications
1-(1-chlorocyclohexyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-chlorocyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chlorine atom on the cyclohexyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-chlorocyclopropyl)ethan-1-one: A similar compound with a cyclopropyl ring instead of a cyclohexyl ring.
1-(1-chlorocyclopentyl)ethan-1-one: A compound with a cyclopentyl ring.
1-(1-chlorocycloheptyl)ethan-1-one: A compound with a cycloheptyl ring.
Uniqueness
1-(1-chlorocyclohexyl)ethan-1-one is unique due to its specific ring size and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. The cyclohexyl ring provides a stable structure, while the chlorine atom enhances its reactivity in substitution and other chemical reactions .
Properties
CAS No. |
1004-55-3 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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